molecular formula C13H16FN3O3 B11117094 (3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide

(3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide

Cat. No.: B11117094
M. Wt: 281.28 g/mol
InChI Key: NUUMOZNJMVZONX-CXUHLZMHSA-N
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Description

(3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorophenyl group, a methoxyacetyl hydrazinylidene moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide typically involves a multi-step process. The initial step often includes the preparation of the methoxyacetyl hydrazine derivative, which is then reacted with a suitable butanamide precursor under controlled conditions. The reaction conditions may involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution may result in substituted analogs of the original compound.

Scientific Research Applications

(3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-N-(4-fluorophenyl)-3-[2-(methoxyacetyl)hydrazinylidene]butanamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C13H16FN3O3

Molecular Weight

281.28 g/mol

IUPAC Name

(3E)-N-(4-fluorophenyl)-3-[(2-methoxyacetyl)hydrazinylidene]butanamide

InChI

InChI=1S/C13H16FN3O3/c1-9(16-17-13(19)8-20-2)7-12(18)15-11-5-3-10(14)4-6-11/h3-6H,7-8H2,1-2H3,(H,15,18)(H,17,19)/b16-9+

InChI Key

NUUMOZNJMVZONX-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC)/CC(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CC(=NNC(=O)COC)CC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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